Pandamarilactonine A

説明

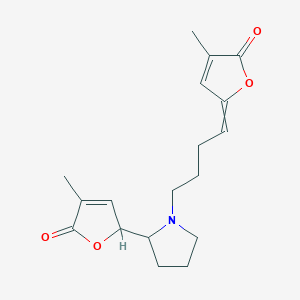

3-methyl-5-[4-[2-(4-methyl-5-oxo-2H-furan-2-yl)pyrrolidin-1-yl]butylidene]furan-2-one has been reported in Pandanus amaryllifolius and Pandanus with data available.

特性

IUPAC Name |

3-methyl-5-[4-[2-(4-methyl-5-oxo-2H-furan-2-yl)pyrrolidin-1-yl]butylidene]furan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSICZNIIIPFAAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidating the Intricate Architecture of Pandamarilactonine A: A Technical Guide to NMR Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. The determination of its complex molecular framework, including the revision of its relative stereochemistry, serves as a case study in the power of modern spectroscopic techniques in natural product chemistry.

Introduction

This compound is a member of the Pandanus alkaloids, a family of compounds characterized by a pyrrolidinyl α,β-unsaturated γ-lactone moiety. The initial structural hypothesis was established through extensive spectroscopic analysis, primarily utilizing one- and two-dimensional NMR techniques.[1] Subsequent total synthesis of this compound and its stereoisomers led to a crucial revision of the initially proposed relative stereochemistry, highlighting the synergy between spectroscopic analysis and synthetic chemistry in unequivocally defining complex molecular structures.[2] This guide provides a comprehensive overview of the NMR data and methodologies that were instrumental in this process.

Data Presentation: NMR Spectroscopic Data of this compound

The structural backbone of this compound was pieced together by meticulous analysis of its ¹H and ¹³C NMR spectra. The chemical shifts are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

¹H and ¹³C NMR Data

While a complete, consolidated table of all NMR data for this compound is not available in a single source, the following table compiles the key reported chemical shifts that were crucial for its structure determination. The numbering scheme is based on the elucidated structure.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity, J (Hz) |

| 2' | - | 3.18 (ddd, J = 7.4, 6.6, 6.6) |

| 3' | - | - |

| 4' | - | - |

| 5' | - | - |

| 2 | 174.3 | - |

| 3 | 130.7 | - |

| 4 | 147.7 | 7.13 (ddd, J = 1.6, 1.6, 0.8) |

| 5 | 83.8 | 4.73 (ddd, J = 6.6, 1.9, 1.6) |

| 6 | 10.7 | 1.93 (s) |

| γ-alkylidene lactone moiety | - | - |

Note: The table represents a compilation of partially reported data from the literature. A complete assignment would require access to the original raw data or its comprehensive publication.

Experimental Protocols

The structure of this compound was determined through a suite of NMR experiments. While the exact acquisition parameters from the original studies are not fully detailed in the available literature, the following represents a standard methodology for such an analysis.

General: All NMR spectra would be recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H) using a standard probe. The solvent would typically be deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR: The ¹H NMR spectrum is acquired to determine the proton chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants. This provides initial information about the electronic environment and connectivity of the protons.

-

¹³C NMR: The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule, indicating the types of carbon present (e.g., carbonyls, alkenes, aliphatic).

-

DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

-

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum reveal the connectivity of proton spin systems, allowing for the tracing of molecular fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is crucial for assigning carbon resonances based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is one of the most powerful experiments for piecing together the molecular skeleton by connecting fragments that are not directly bonded through protons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close to each other in space, irrespective of their bonding connectivity. The intensity of the cross-peaks is related to the internuclear distance, providing crucial information for determining the relative stereochemistry of the molecule.

Mandatory Visualization: Deciphering the Molecular Blueprint

The following diagrams, generated using the DOT language, illustrate the logical workflow and key correlations that were instrumental in assembling the structure of this compound.

Experimental Workflow for Structure Elucidation

Caption: Workflow for the structure elucidation of this compound.

Key HMBC Correlations for Structural Assembly

Caption: Key HMBC correlations connecting the two main fragments of this compound.

Conclusion

The structure elucidation of this compound is a testament to the indispensable role of NMR spectroscopy in modern natural product research. Through a combination of 1D and 2D NMR experiments, the planar structure and the connectivity of the molecule were established. The initial stereochemical assignment, however, required revision based on total synthesis, underscoring the importance of a multifaceted approach to confirm complex molecular architectures. This guide provides a foundational understanding of the spectroscopic journey that led to the definitive structure of this compound, offering valuable insights for researchers in the field of natural product chemistry and drug discovery.

References

The Enigmatic Stereochemistry of Pandamarilactonine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of the Southeast Asian plant Pandanus amaryllifolius, has garnered significant interest due to its unique chemical architecture. This technical guide provides an in-depth analysis of the elucidation of its absolute configuration and stereochemistry, a journey marked by spectroscopic analysis, biomimetic and asymmetric total synthesis, and a crucial revision of its initially proposed structure. This document summarizes key quantitative data, details the pivotal experimental methodologies, and presents logical workflows to offer a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction

This compound is a member of the Pandanus alkaloids, a family of natural products characterized by a pyrrolidinyl α,β-unsaturated γ-lactone moiety.[1] Its initial isolation and structural characterization were accomplished through spectroscopic methods, but the definitive determination of its stereochemistry required extensive synthetic efforts.[2] A notable characteristic of natural this compound is its existence as a partially racemized mixture, which presented challenges in its stereochemical assignment.[2] It was speculated that the high enantiopurity of the naturally occurring molecule is compromised by partial racemization during the extraction and isolation processes.[3]

Elucidation of Structure and Stereochemistry

The journey to defining the precise three-dimensional structure of this compound involved several key stages, from initial spectroscopic analysis to conclusive asymmetric synthesis.

Spectroscopic Analysis

The gross structure of this compound was initially deduced using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution FABMS analysis established the molecular formula as C18H23NO4.[2] Advanced 2D NMR techniques, including PFG J-HMBC (Pulsed-Field Gradient Heteronuclear Multiple Bond Correlation), were instrumental in establishing the connectivity of the atoms, revealing the presence of a pyrrolidinyl α,β-unsaturated γ-lactone residue and a γ-alkylidene α,β-unsaturated γ-lactone residue. However, while NMR provided strong evidence for the overall structure, it could not definitively establish the relative or absolute stereochemistry. Efforts to grow crystals suitable for X-ray crystallography, which would have unambiguously determined the stereochemistry, were unsuccessful as the compound was obtained as an amorphous powder.

Revision of Relative Stereochemistry

A pivotal moment in understanding the stereochemistry of this compound came with the total synthesis of its diastereomer, Pandamarilactonine C. This synthetic work, along with the synthesis of this compound itself, led to a revision of the initially proposed relative stereochemistry for both this compound and its diastereomer, Pandamarilactonine B.

Determination of Absolute Configuration

The definitive absolute configuration of this compound was established through its first asymmetric total synthesis. This synthesis commenced from the chiral pool starting material, L-prolinol, thereby setting the stereochemistry of the final product. The successful synthesis of the (-)-enantiomer of this compound confirmed the absolute configuration of the naturally occurring, predominantly (+)-enantiomer.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Property | Value | Conditions | Reference |

| Molecular Formula | C18H23NO4 | High-Resolution FABMS | |

| Optical Rotation (Natural) | [α]23D +35.0° | c 4.37, CHCl3 | |

| Optical Rotation (Synthetic) | [α]20D -87.2° (for a mixture with 12% Pandamarilactonine C) | c 0.12, CHCl3 | |

| Enantiomeric Ratio (Natural) | 63:37 ((+)-enantiomer : (-)-enantiomer) | Chiral HPLC Analysis | |

| Enantiomeric Excess (Synthetic) | 95.5% ee (for (-)-enantiomer) | Chiral HPLC Analysis |

Caption: Summary of Physicochemical and Stereochemical Data for this compound.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 2' | ||

| 3' | ||

| 4' | ||

| 5' | ||

| 1'' | ||

| 2'' | ||

| 3'' | ||

| 4'' | ||

| 5'' | ||

| 6'' | ||

| 7'' | ||

| 8'' | ||

| Note: A complete, tabulated set of assigned ¹H and ¹³C NMR data was not available in the searched literature. This table is provided as a template for such data. |

Caption: ¹H and ¹³C NMR Data for this compound.

Experimental Protocols

The structural and stereochemical elucidation of this compound was heavily reliant on total synthesis. Two key approaches are outlined below.

Biomimetic Total Synthesis

A biomimetic total synthesis was developed to confirm the structure of this compound and B. This approach mimics a plausible biosynthetic pathway.

Key Steps:

-

Condensation: The synthesis likely involves the condensation of two key building blocks, mirroring the proposed natural formation from 4-hydroxy-4-methylglutamic acid.

-

Cyclization: A subsequent cyclization cascade would then form the characteristic pyrrolidine and lactone ring systems.

-

Purification: The final products, this compound and B, are then separated and purified using chromatographic techniques.

Asymmetric Total Synthesis

The first asymmetric total synthesis definitively established the absolute configuration of this compound. A concise, three-pot, protecting-group-free total synthesis of (-)-Pandamarilactonine-A has also been reported.

Key Steps:

-

Chiral Starting Material: The synthesis commences with L-prolinol, a readily available chiral starting material.

-

Vinylogous Mannich Reaction: An anti-selective asymmetric vinylogous Mannich reaction is a key step to construct the stereocenters.

-

Lactonization: Subsequent steps involve the formation of the butenolide ring.

-

Final Assembly: The remainder of the carbon skeleton is elaborated to complete the synthesis of (-)-Pandamarilactonine A.

Chiral HPLC Analysis

The determination of the enantiomeric ratio of natural this compound and the enantiomeric excess of the synthetic material was achieved by chiral High-Performance Liquid Chromatography (HPLC).

Typical Protocol:

-

Column: A chiral stationary phase (CSP) is used, likely a polysaccharide-based column such as Chiralcel® or Chiralpak®.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically employed.

-

Detection: UV detection is used to monitor the elution of the enantiomers.

-

Quantification: The enantiomeric ratio or excess is determined by integrating the peak areas of the two enantiomers.

Visualized Workflows

Caption: Workflow for the Elucidation of the Absolute Configuration of this compound.

Caption: Logical Flow of the Asymmetric Total Synthesis of (-)-Pandamarilactonine A.

Conclusion

The determination of the absolute configuration and stereochemistry of this compound is a testament to the power of a combined approach of modern spectroscopic techniques and sophisticated synthetic chemistry. The initial ambiguity surrounding its stereochemistry was systematically resolved, culminating in the definitive assignment through asymmetric total synthesis. The inherent configurational instability of the pyrrolidin-2-yl butenolide moiety highlights the care that must be taken during the isolation of such natural products. This comprehensive understanding of the stereochemistry of this compound is crucial for any future investigations into its biological activity and potential applications in drug development.

References

The Putative Biosynthetic Pathway of Pandamarilactonine A in Pandanus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from species of the genus Pandanus, has garnered interest for its unique chemical structure and potential biological activities. While the complete enzymatic pathway for its biosynthesis remains to be elucidated, a plausible route has been proposed based on the structures of co-occurring alkaloids and substantiated by biomimetic total synthesis. This technical guide provides a comprehensive overview of the current understanding of the putative biosynthetic pathway of this compound. It details the proposed precursor molecules, key intermediates, and reaction steps. Furthermore, this document outlines the experimental protocols for the isolation of this compound from its natural source, Pandanus amaryllifolius, and for its biomimetic chemical synthesis, which provides the primary evidence for the proposed pathway. Quantitative data from these processes are presented, and the logical framework of the proposed biosynthesis is visualized through signaling pathway diagrams. This guide is intended to be a resource for researchers in natural product chemistry, biosynthesis, and drug discovery, providing a foundation for future studies aimed at the enzymatic and genetic elucidation of this pathway.

Introduction

The genus Pandanus comprises a diverse group of plants, some of which are utilized in traditional medicine and as flavoring agents in Southeast Asia.[1][2] Phytochemical investigations of these plants have led to the isolation of a variety of structurally unique alkaloids.[3] Among these, this compound, isolated from Pandanus amaryllifolius, is a representative member of a class of pyrrolidine alkaloids characterized by a complex spirocyclic system.[4]

The biosynthesis of such complex natural products is of significant interest as it can provide insights into novel enzymatic reactions and offer pathways for chemoenzymatic synthesis of valuable compounds. To date, the biosynthetic pathway of this compound has not been fully elucidated through direct enzymatic or genetic studies. However, a plausible biosynthetic pathway has been proposed.[1][2][5] This proposed pathway is primarily supported by two lines of evidence:

-

The co-isolation of a series of structurally related alkaloids from Pandanus species, which appear to be biosynthetic congeners.

-

The successful biomimetic total synthesis of this compound, which demonstrates the chemical feasibility of the proposed transformations.[4][6]

This document serves as an in-depth technical guide to this putative biosynthetic pathway, summarizing the current state of knowledge and providing detailed experimental methodologies that have been instrumental in its proposal.

The Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is believed to originate from the amino acid precursor, 4-hydroxy-4-methylglutamic acid.[6][7] The pathway is thought to proceed through the formation of a key symmetrical intermediate, pandanamine, which then undergoes further transformations to yield this compound and other related alkaloids.[7]

The key proposed steps are as follows:

-

Formation of the Dilactone Intermediate: Two molecules of 4-hydroxy-4-methylglutamic acid are proposed to condense to form a symmetrical dilactone intermediate.

-

Formation of Pandanamine: The dilactone intermediate is then proposed to be converted to the symmetrical secondary amine, pandanamine. This molecule has been isolated from Pandanus species and is considered a key branching point in the biosynthesis of various Pandanus alkaloids.[7]

-

Spirocyclization and Subsequent Reactions: Pandanamine is then thought to undergo a series of reactions, likely involving oxidation and spirocyclization, to form the core structure of this compound.

The proposed biosynthetic relationship is illustrated in the diagram below.

Quantitative Data

As the biosynthetic pathway is putative and based on chemical synthesis and isolation, quantitative data from enzymatic or isotopic labeling studies are not available in the literature. The tables below summarize the reported yields from a biomimetic total synthesis of this compound and B.[4]

Table 1: Yields from Biomimetic Total Synthesis of Pandamarilactonine-A and -B

| Reaction Step | Product | Yield (%) |

|---|---|---|

| Final step from γ-alkylidenebutenolides | Pandamarilactonine-A | 9 |

| Final step from γ-alkylidenebutenolides | Pandamarilactonine-B | 9 |

Data extracted from Takayama et al. (2000).[4]

Experimental Protocols

The following protocols are detailed for the key experiments that have informed the proposal of the biosynthetic pathway.

Isolation of this compound from Pandanus amaryllifolius

This protocol is a composite of methodologies described in the literature for the extraction and isolation of Pandanus alkaloids.[4][8]

Workflow for Isolation of this compound

Methodology:

-

Extraction: Dried and powdered leaves of P. amaryllifolius are extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in ethyl acetate (B1210297) (EtOAc) and partitioned against a 3% tartaric acid solution. The acidic aqueous layer, containing the protonated alkaloids, is collected.

-

Basification and Re-extraction: The acidic aqueous layer is basified to a pH of approximately 9 with sodium carbonate (Na₂CO₃) and then extracted with chloroform (B151607) (CHCl₃). The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated to afford the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of CHCl₃ and MeOH. Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biomimetic Total Synthesis of this compound and B

This protocol describes the final step of the biomimetic total synthesis reported by Takayama et al.[4]

Workflow for Biomimetic Synthesis

Methodology:

-

Reaction Setup: Zinc dust is added to a solution of γ-alkylidenebutenolides [(Z,Z)-form] in acetic acid.

-

Reaction Conditions: The mixture is stirred at room temperature under an argon atmosphere for 4 hours.

-

Workup: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to give a residue.

-

Purification: A portion of the residue is purified by silica gel flash column chromatography using a mobile phase of 10% MeOH in CHCl₃ to yield this compound and Pandamarilactonine B.

Future Research Directions

The elucidation of the complete biosynthetic pathway of this compound requires further investigation. Future research should focus on:

-

Isotopic Labeling Studies: Feeding experiments with isotopically labeled precursors, such as ¹³C- or ¹⁵N-labeled 4-hydroxy-4-methylglutamic acid, in P. amaryllifolius would provide direct evidence for the proposed pathway and intermediates.

-

Enzyme Discovery and Characterization: Identification and characterization of the enzymes responsible for the key steps, such as the condensation to form the dilactone, the formation of pandanamine, and the subsequent spirocyclization, are crucial. This could be achieved through transcriptomic analysis of alkaloid-producing tissues to identify candidate genes, followed by heterologous expression and in vitro enzyme assays.

-

Genetic Analysis: Sequencing the genome or transcriptome of P. amaryllifolius could lead to the identification of a biosynthetic gene cluster responsible for the production of Pandanus alkaloids.

Conclusion

The biosynthetic pathway of this compound in Pandanus species is an intriguing area of natural product chemistry that is yet to be fully explored. The currently proposed pathway, based on sound chemical logic and supported by biomimetic synthesis, provides a solid framework for future research. The experimental protocols and data presented in this guide offer a comprehensive summary of the existing knowledge and are intended to facilitate further investigations into the enzymatic and genetic basis of the formation of this complex and interesting alkaloid. The elucidation of this pathway will not only advance our understanding of plant biochemistry but may also enable the biotechnological production of this compound and related compounds for potential therapeutic applications.

References

- 1. Alkaloids from Pandanus amaryllifolius: Isolation and Their Plausible Biosynthetic Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of pandamarilactonine-H from the roots of Pandanus amaryllifolius and synthesis of epi-pandamarilactonine-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling Pandamarilactonine A: A Technical Guide to its Natural Sources and Distribution

For Immediate Release

This technical guide provides a comprehensive overview of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid of significant interest to the scientific community. This document, intended for researchers, scientists, and drug development professionals, details the natural sources, distribution, and methodologies for the isolation of this compound.

Executive Summary

This compound is a naturally occurring alkaloid primarily isolated from the plant Pandanus amaryllifolius Roxb., a member of the Pandanaceae family. This plant is widely cultivated in Southeast Asia for its aromatic leaves, which are a staple in regional cuisine. Scientific investigations have revealed the presence of this compound in both the leaves and roots of P. amaryllifolius, alongside a variety of other structurally related alkaloids. This guide synthesizes the current knowledge on the distribution of this compound and presents detailed protocols for its extraction and purification, aiming to facilitate further research into its pharmacological potential.

Natural Sources and Distribution

The principal natural reservoir of this compound is the aromatic plant Pandanus amaryllifolius. This species is the exclusive reported source of the compound to date.

Plant Source: Pandanus amaryllifolius Roxb.

Pandanus amaryllifolius, commonly known as pandan, is a tropical shrub that thrives in Southeast Asia. It is characterized by its long, narrow, blade-like leaves and a distinct, pleasant aroma. Various parts of the plant, particularly the leaves and roots, have been the subject of phytochemical investigations, leading to the discovery of numerous alkaloids, including this compound.

Distribution within the Plant

This compound has been identified in multiple tissues of P. amaryllifolius, indicating a systemic distribution within the plant.

-

Leaves: The leaves of P. amaryllifolius are a significant source of this compound.[1][2] They are also rich in other related alkaloids such as pandamarilactonine-B, -C, and -D.[3]

-

Roots: The root system of the plant also contains this compound, in addition to other specific alkaloids like pandamarilactonine-H.[4]

Quantitative Analysis of this compound and Related Alkaloids

Precise quantitative data for the yield of this compound from P. amaryllifolius is not extensively reported in the available literature. However, data on the isolation of related alkaloids from the aerial parts of the plant provide an estimate of the potential yields for this class of compounds.

| Compound | Plant Part | Starting Material (kg) | Yield (mg) | Yield (%) | Reference |

| Pandalizine A | Aerial Parts | 6.0 | 5.2 | 0.000087% | [5] |

| Pandalizine B | Aerial Parts | 6.0 | 4.5 | 0.000075% | |

| Pandalizine C | Aerial Parts | 6.0 | 1.2 | 0.000020% | |

| Pandalizine D | Aerial Parts | 6.0 | 1.3 | 0.000022% | |

| Pandalizine E | Aerial Parts | 6.0 | 1.2 | 0.000020% |

Experimental Protocols

The following sections detail the methodologies for the extraction and purification of this compound from Pandanus amaryllifolius. These protocols are based on established procedures for the isolation of alkaloids from plant materials.

Extraction of Crude Alkaloids

This protocol outlines the initial extraction of the total alkaloid fraction from the plant material.

Materials:

-

Dried and powdered leaves or roots of Pandanus amaryllifolius

-

Hydrochloric acid (HCl), 2%

-

Ammonia (B1221849) solution

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Macerate the dried and powdered plant material in methanol or ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in a 2% HCl solution and partition with dichloromethane or chloroform to remove neutral and acidic compounds.

-

Basify the acidic aqueous layer with ammonia solution to a pH of 9-10.

-

Extract the liberated alkaloids with dichloromethane or chloroform.

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Purification of this compound

The crude alkaloid extract is a complex mixture that requires further purification to isolate this compound. This is typically achieved through chromatographic techniques.

Materials:

-

Crude alkaloid extract

-

Silica (B1680970) gel for column chromatography

-

Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system (optional, for final purification)

Procedure:

-

Subject the crude alkaloid extract to silica gel column chromatography.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing this compound, as identified by comparison with a standard or by spectroscopic analysis.

-

For higher purity, the enriched fractions can be subjected to further purification using preparative HPLC.

Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible route has been proposed for related alkaloids in Pandanus amaryllifolius. This pathway likely involves the condensation of amino acid precursors to form the characteristic pyrrolidine ring structure.

Caption: Plausible biosynthetic pathway of Pandanus alkaloids.

Experimental Workflow

The overall workflow for the isolation and characterization of this compound is depicted in the following diagram.

Caption: Workflow for this compound isolation.

Conclusion

This compound is a promising natural product isolated from Pandanus amaryllifolius. This technical guide provides a foundational understanding of its natural sources, distribution, and the methodologies required for its isolation. The provided protocols and data aim to support further research into the chemical and biological properties of this intriguing alkaloid, paving the way for potential applications in drug discovery and development.

References

- 1. journals.hh-publisher.com [journals.hh-publisher.com]

- 2. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of pandamarilactonine-H from the roots of Pandanus amaryllifolius and synthesis of epi-pandamarilactonine-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Antimicrobial Activity of Pandamarilactonine-A Against Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa represents a significant threat to public health due to its intrinsic and acquired resistance to a broad range of antibiotics, coupled with its ability to form resilient biofilms. The exploration of novel antimicrobial agents is therefore a critical area of research. Pandamarilactonine-A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius, has demonstrated notable antimicrobial activity against this opportunistic pathogen. This technical guide provides a comprehensive overview of the current knowledge on the antimicrobial properties of Pandamarilactonine-A against P. aeruginosa, including quantitative data on its bactericidal effects. Furthermore, this document outlines detailed experimental protocols for the evaluation of its minimum inhibitory and bactericidal concentrations, anti-biofilm potential, and quorum sensing inhibitory activity. While specific data on the anti-biofilm and quorum sensing mechanisms of Pandamarilactonine-A are not yet available, this guide presents hypothetical signaling pathways and experimental workflows to stimulate further investigation into its mechanism of action and potential as a novel therapeutic agent.

Introduction

Pseudomonas aeruginosa is a Gram-negative bacterium notorious for causing severe nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its remarkable adaptability, arsenal (B13267) of virulence factors, and the formation of biofilms contribute to its persistence and resistance to conventional antibiotic therapies. The urgent need for new treatment strategies has spurred research into natural products as a source of novel antimicrobial compounds.

Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, are known for their wide range of pharmacological activities, including antimicrobial effects. Pandamarilactonine-A, isolated from the leaves of Pandanus amaryllifolius, has been identified as a promising candidate in the fight against P. aeruginosa.[1][2][3][4][5] This guide aims to consolidate the existing data on Pandamarilactonine-A and provide a framework for future research to fully elucidate its therapeutic potential.

Quantitative Antimicrobial Activity

The primary assessment of an antimicrobial agent's efficacy lies in its ability to inhibit bacterial growth and to kill the bacteria. For Pandamarilactonine-A, these have been quantified against P. aeruginosa.

| Parameter | Concentration (µg/mL) | Reference |

| Minimum Inhibitory Concentration (MIC) | 15.6 | |

| Minimum Bactericidal Concentration (MBC) | 31.25 |

Experimental Protocols

This section details the methodologies for key experiments to evaluate the antimicrobial properties of Pandamarilactonine-A against P. aeruginosa.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for this determination.

Materials:

-

Pandamarilactonine-A stock solution

-

Pseudomonas aeruginosa strain (e.g., ATCC 27853)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum by suspending several colonies of P. aeruginosa from an overnight culture on a non-selective agar (B569324) plate in sterile saline.

-

Adjust the turbidity of the inoculum to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the adjusted inoculum 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

-

Prepare serial twofold dilutions of Pandamarilactonine-A in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the diluted bacterial suspension to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (bacteria without Pandamarilactonine-A) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of Pandamarilactonine-A that shows no visible turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay

-

Nutrient agar plates

-

Sterile micropipettes

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-inoculate the aliquots onto separate nutrient agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of Pandamarilactonine-A that results in no bacterial growth on the agar plate.

Anti-Biofilm Activity Assay

This assay evaluates the ability of Pandamarilactonine-A to inhibit the formation of P. aeruginosa biofilms.

Materials:

-

Pandamarilactonine-A stock solution

-

P. aeruginosa strain

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (B145695) (95%) or acetic acid (30%)

Procedure:

-

Prepare a bacterial inoculum and adjust to a 0.5 McFarland standard. Dilute in TSB.

-

Add 100 µL of the bacterial suspension to each well of a 96-well plate.

-

Add 100 µL of varying concentrations of Pandamarilactonine-A to the wells. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubate the plate at 37°C for 24-48 hours without agitation.

-

Carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS).

-

Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet and wash the wells with PBS to remove excess stain.

-

Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of Pandamarilactonine-A indicates biofilm inhibition.

Potential Mechanisms of Action

While the precise mechanism of action for Pandamarilactonine-A against P. aeruginosa has not been elucidated, alkaloids often exert their antimicrobial effects through various pathways.

Disruption of Cell Membrane Integrity

Many alkaloids are known to interfere with the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that regulates virulence factor production and biofilm formation in P. aeruginosa. The QS system in P. aeruginosa is complex, involving multiple signaling molecules and receptors. Pandamarilactonine-A may act as an antagonist to QS receptors, thereby inhibiting the expression of virulence genes.

In Vivo Studies

To date, there are no published in vivo studies evaluating the efficacy of Pandamarilactonine-A in animal models of P. aeruginosa infection. Such studies are a crucial next step in the drug development process to assess the compound's safety, pharmacokinetics, and therapeutic potential in a living organism.

Conclusion and Future Directions

Pandamarilactonine-A has demonstrated promising in vitro bactericidal activity against P. aeruginosa. The available data on its MIC and MBC values establish it as a compound of interest for further investigation. However, a significant knowledge gap remains regarding its anti-biofilm and quorum sensing inhibitory properties, as well as its precise mechanism of action.

Future research should focus on:

-

Comprehensive Anti-Biofilm Studies: Evaluating the effect of Pandamarilactonine-A on different stages of biofilm development, including initial attachment, maturation, and dispersal.

-

Quorum Sensing Inhibition Assays: Utilizing reporter strains to determine if Pandamarilactonine-A interferes with the las, rhl, and pqs quorum sensing systems of P. aeruginosa.

-

Mechanism of Action Studies: Employing techniques such as transcriptomics, proteomics, and cell membrane integrity assays to identify the specific molecular targets of Pandamarilactonine-A.

-

In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of Pandamarilactonine-A in relevant animal models of P. aeruginosa infection.

The elucidation of these aspects will be critical in determining the potential of Pandamarilactonine-A as a lead compound for the development of a new generation of antimicrobial drugs to combat the significant threat of Pseudomonas aeruginosa infections.

References

- 1. japsonline.com [japsonline.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 4. Antimicrobial alkaloids from the leaves of Pandanus amaryllifolius | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 5. researchgate.net [researchgate.net]

In Silico Analysis of Pandamarilactonine A: A Technical Guide to Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the binding affinity of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius. While direct experimental data on the specific binding targets of this compound is limited, related in silico studies on compounds from the same plant suggest potential interactions with key signaling proteins. This document outlines a theoretical framework for assessing its binding to Mitogen-activated protein kinase 1 (MAPK1) and Phosphoinositide 3-kinase regulatory subunit 1 (PIK3R1), both crucial components of the PI3K-Akt and HIF-1 signaling pathways. Detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations are presented, alongside structured data tables and visualizations to guide researchers in performing and interpreting similar in silico drug discovery studies.

Introduction

This compound is a natural product of interest due to the pharmacological activities associated with the plant from which it is derived, Pandanus amaryllifolius. In silico techniques are powerful tools for predicting the molecular targets of such natural products and elucidating their mechanism of action at a molecular level. Recent computational studies on the phytocompounds of Pandanus amaryllifolius have indicated that its constituents may exert cardioprotective effects by modulating the PI3K-Akt and HIF-1 signaling pathways.[1][2] These pathways are critical in regulating cellular processes such as growth, proliferation, and apoptosis.

This guide focuses on two potential protein targets within these pathways: Mitogen-activated protein kinase 1 (MAPK1, also known as ERK2) and Phosphoinositide 3-kinase regulatory subunit 1 (PIK3R1, the p85 alpha subunit of PI3K). MAPK1 is a key kinase in the MAPK/ERK cascade, which is downstream of many growth factor receptors. PIK3R1 is the regulatory subunit of Class IA phosphoinositide 3-kinases (PI3Ks), which are central to the PI3K-Akt signaling pathway.

The following sections will provide detailed protocols for a hypothetical in silico study of this compound's binding affinity to MAPK1 and PIK3R1, present the expected quantitative data in a structured format, and visualize the relevant workflows and signaling pathways.

In Silico Experimental Protocols

Ligand and Protein Preparation

2.1.1. Ligand Preparation

-

Obtain Ligand Structure: The 2D structure of this compound (Molecular Formula: C₁₈H₂₃NO₄) is obtained from the PubChem database.

-

3D Structure Generation: The 2D structure is converted to a 3D structure using a molecular modeling software such as Avogadro or ChemDraw.

-

Energy Minimization: The 3D structure of this compound is energy-minimized using a suitable force field, such as MMFF94. This process optimizes the geometry of the molecule to its lowest energy conformation.

2.1.2. Protein Preparation

-

Obtain Protein Structures: The crystal structures of human MAPK1 (PDB ID: 4S31) and human PIK3R1 (in complex with the catalytic subunit, PDB ID: 5XGI) are downloaded from the Protein Data Bank (PDB).

-

Protein Cleaning: The protein structures are prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

-

Adding Hydrogens and Assigning Charges: Hydrogen atoms are added to the protein structures, and appropriate protonation states for amino acid residues at a physiological pH (7.4) are assigned. Charges are then assigned using a force field such as AMBER or CHARMM.

-

Structure Refinement: The prepared protein structures are subjected to a short energy minimization to relieve any steric clashes.

Molecular Docking

-

Grid Box Generation: A grid box is defined around the active site of each target protein. For MAPK1, this is typically the ATP-binding pocket. For PIK3R1, the interface with the catalytic subunit (p110) is a region of interest. The grid box should be large enough to allow the ligand to move freely within the binding site.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide. The energy-minimized structure of this compound is docked into the defined grid box of each target protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Docking Poses: The resulting docking poses are analyzed to identify the most favorable binding mode. This is typically the pose with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Molecular Dynamics (MD) Simulation

-

System Preparation: The best-ranked docked complex of this compound with each protein (MAPK1 and PIK3R1) is selected as the starting structure for the MD simulation. The complex is placed in a periodic box of water molecules (e.g., TIP3P water model). Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system.

-

Energy Minimization: The entire system (protein-ligand complex, water, and ions) is energy-minimized to remove any bad contacts.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure (e.g., 1 atm) for a short period (e.g., 1-5 nanoseconds). This allows the solvent molecules to relax around the protein-ligand complex.

-

Production Run: A production MD simulation is run for an extended period (e.g., 50-100 nanoseconds or longer) to sample the conformational space of the protein-ligand complex. The trajectory of the atoms is saved at regular intervals.

Binding Free Energy Calculation

-

MM/PBSA or MM/GBSA Calculation: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to calculate the binding free energy of this compound to each protein. This calculation is performed on a set of snapshots extracted from the MD simulation trajectory.

-

Energy Components: The binding free energy is calculated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy. The individual energy components (van der Waals, electrostatic, polar solvation, and nonpolar solvation) are also calculated.

Quantitative Data Presentation

Disclaimer: The following quantitative data is representative and based on in silico studies of related compounds from Pandanus amaryllifolius. Specific experimental data for this compound is not currently available in the literature. A study on Pandamarilactonine B, a related alkaloid, showed a binding energy of -9.3 kcal/mol with PPAR alpha, which is used here as a plausible reference value.

Table 1: Molecular Docking Results for this compound

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) | Hydrogen Bonds | Hydrophobic Interactions |

| MAPK1 | 4S31 | -8.5 | MET108, LYS54, ILE31, VAL39 | LYS54, ASP167 | ILE31, VAL39, ALA52, LEU156 |

| PIK3R1 | 5XGI | -9.1 | TRP593, LYS556, ILE557 | LYS556, SER590 | ILE557, VAL594, PHE601 |

Table 2: Binding Free Energy Calculation Results (MM/PBSA)

| Complex | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) |

| This compound - MAPK1 | -35.2 ± 3.5 | -45.8 | -20.5 | 35.1 | -4.0 |

| This compound - PIK3R1 | -40.1 ± 4.2 | -50.2 | -25.7 | 40.3 | -4.5 |

Table 3: Root Mean Square Deviation (RMSD) from MD Simulations

| System | Average RMSD (Å) | Standard Deviation (Å) |

| MAPK1 (apo) | 1.8 | 0.3 |

| MAPK1 - this compound | 2.1 | 0.4 |

| PIK3R1 (apo) | 2.0 | 0.5 |

| PIK3R1 - this compound | 2.3 | 0.6 |

Mandatory Visualizations

In Silico Workflow

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological screening of novel Pandanus alkaloids, with a specific focus on compounds related to Pandamarilactonine A. This document outlines detailed experimental protocols for key assays, presents quantitative data from relevant studies, and visualizes critical cellular signaling pathways and experimental workflows.

Introduction to Pandanus Alkaloids and this compound

The genus Pandanus is a rich source of diverse alkaloids with a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Among these, this compound and its analogues have emerged as promising compounds for further investigation. Their unique chemical structures serve as a scaffold for the development of novel therapeutic agents. This guide details the methodologies to assess the biological activities of these novel alkaloids.

Data Presentation: Biological Activities of Pandanus Alkaloids

The following tables summarize the quantitative data on the biological activities of various Pandanus extracts and isolated alkaloids.

Table 1: Cytotoxicity of Pandanus Extracts and Alkaloids against Cancer Cell Lines

| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |

| Ethanolic Extract of P. odorifer flower | HT-29 (Colon Cancer) | MTT | 17.6 ± 0.21 µg/mL | [1][2] |

| 5-Fluorouracil (Positive Control) | HT-29 (Colon Cancer) | MTT | 12.2 ± 0.19 µg/mL | [1][2] |

Table 2: Antimicrobial Activity of Pandanus Alkaloids

| Compound | Microorganism | Assay | MIC (µg/mL) | MBC (µg/mL) | Citation |

| This compound | Pseudomonas aeruginosa | Broth Microdilution | 15.6 | 31.25 | |

| Pandamarilactonine B | Pseudomonas aeruginosa | Broth Microdilution | - | - | |

| Pandamarilactone-1 | Pseudomonas aeruginosa | Broth Microdilution | - | - | |

| Pandamarilactone-32 | Pseudomonas aeruginosa | Broth Microdilution | - | - |

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below.

Cytotoxicity and Cell Viability Assays

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.

Protocol:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density and incubate for 24 hours.

-

Compound Treatment: Add test compounds and incubate for the desired exposure period.

-

Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Record the luminescence using a luminometer.

-

Data Analysis: Determine cell viability based on the luminescence signal relative to controls.

Antimicrobial Assays

This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Protocol:

-

Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test alkaloid in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that shows no bacterial growth on the agar plates after incubation.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways Implicated in the Activity of Pandanus Compounds

While the direct signaling pathways of this compound are still under investigation, studies on extracts from the Pandanus genus suggest the involvement of several key pathways in their anticancer and anti-inflammatory effects.

Caption: Putative apoptotic pathways induced by Pandanus alkaloids.

Ethanolic extracts of Pandanus amaryllifolius have been shown to induce apoptosis in breast cancer cells through the upregulation of the p53 tumor suppressor protein and activation of the mitochondrial pathway. Furthermore, extracts of Pandanus odorifer have demonstrated the ability to trigger apoptosis in colon cancer cells by upregulating the p53-Upregulated Modulator of Apoptosis (PUMA) gene and downregulating the anti-apoptotic Bcl-2 gene.

Caption: Inhibition of the NF-κB inflammatory pathway by Pandanus compounds.

Extracts from Pandanus species have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This involves preventing the phosphorylation of IκB and the subsequent nuclear translocation of the NF-κB p65 subunit, thereby reducing the expression of pro-inflammatory genes like COX-2 and iNOS.

Experimental Workflows

Caption: General workflow for in vitro cytotoxicity screening.

Caption: Workflow for MIC and MBC determination of Pandanus alkaloids.

Conclusion and Future Directions

The alkaloids from the Pandanus genus, particularly those structurally related to this compound, represent a promising area for drug discovery. The screening methodologies outlined in this guide provide a robust framework for evaluating their cytotoxic, antimicrobial, and other biological activities. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound and its analogues to fully understand their therapeutic potential. Further investigation into their in vivo efficacy and safety profiles will be crucial for their development as clinical candidates.

References

- 1. In vitro anticancer effects of ethanolic extract of Pandanus odorifer flower on HT-29 colon cancer cells by targeting p53 pathway | Indian Journal of Natural Products and Resources (IJNPR) [Formerly Natural Product Radiance (NPR)] [or.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]

Methodological & Application

Total Synthesis of Pandamarilactonine A and Its Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of Pandamarilactonine A and its analogues. This document includes detailed experimental protocols for key synthetic strategies, a summary of quantitative data to facilitate comparison of synthetic routes, and visualizations of synthetic workflows and a putative biological signaling pathway.

Introduction

This compound is a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine. This natural product has garnered significant interest from the scientific community due to its unique chemical structure and promising biological activities, including antimicrobial and neuroprotective effects. The total synthesis of this compound and its analogues is a critical step towards verifying its structure, enabling the synthesis of derivatives for structure-activity relationship (SAR) studies, and providing a scalable route for further pharmacological investigation. This document outlines two key synthetic approaches: a biomimetic synthesis and an asymmetric total synthesis.

Data Presentation

Table 1: Comparison of Key Total Synthesis Strategies for this compound

| Strategy | Key Features | Starting Material | Overall Yield | Diastereomeric/Enantiomeric Ratio | Reference |

| Biomimetic Synthesis | Mimics the proposed biosynthetic pathway. | Pandanamine (B1209056) | Not explicitly stated | Racemic mixture of this compound and B | Takayama et al., J. Am. Chem. Soc. (2000) |

| Asymmetric Synthesis | Enantioselective synthesis of (-)-Pandamarilactonine A. | L-prolinol | ~12% over 10 steps | >95:5 dr | Huang et al., Org. Chem. Front. (2015) |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Reference |

| Pseudomonas aeruginosa | 15.6 | 31.25 | Laluces et al., J. Appl. Pharm. Sci. (2015) |

Experimental Protocols

Protocol 1: Biomimetic Total Synthesis of this compound and B

This protocol is adapted from the work of Takayama et al. (J. Am. Chem. Soc., 2000).

Step 1: Synthesis of Pandanamine (Precursor)

-

Detailed procedures for the synthesis of the starting material, pandanamine, can be found in the referenced literature.

Step 2: Biomimetic Conversion to this compound and B

-

A solution of pandanamine in 1 M HCl is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted with chloroform (B151607) (CHCl₃).

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by silica (B1680970) gel column chromatography to afford a mixture of this compound and Pandamarilactonine B.

Protocol 2: Asymmetric Total Synthesis of (-)-Pandamarilactonine A

This protocol is a summary of the key steps described by Huang et al. (Org. Chem. Front., 2015).

Step 1: Asymmetric Vinylogous Mannich Reaction

-

To a solution of the appropriate N-tert-butanesulfinimine in an anhydrous solvent (e.g., dichloromethane) at low temperature (-78 °C), a Lewis acid catalyst is added.

-

A solution of a 3-methyl-2-(tert-butyldimethylsilyloxy)furan is added dropwise.

-

The reaction is stirred at low temperature until completion as monitored by TLC.

-

The reaction is quenched, and the product is extracted and purified.

Step 2: Cyclization and Subsequent Transformations

-

The product from the previous step undergoes a series of transformations including deprotection, cyclization to form the pyrrolidine ring, and functional group manipulations to construct the second lactone moiety.

-

Detailed conditions for each of these steps, including reagents, solvents, temperatures, and reaction times, are provided in the supplementary information of the referenced publication.

Step 3: Final Deprotection

-

The final step involves the removal of any remaining protecting groups to yield (-)-Pandamarilactonine A.

-

Purification is typically achieved through column chromatography.

Visualizations

Synthetic Workflows

Caption: Biomimetic synthesis of this compound and B.

Caption: Asymmetric total synthesis of (-)-Pandamarilactonine A.

Putative Signaling Pathway for Neuroprotection

Given the reported neuroprotective effects of this compound and the known mechanisms of similar natural alkaloids, a plausible mechanism of action involves the activation of the Nrf2-ARE signaling pathway. This pathway is a key regulator of cellular antioxidant responses.

Caption: Putative Nrf2-mediated neuroprotective signaling pathway of this compound.

Application Notes and Protocols: Biomimetic Synthesis of Pandamarilactonine A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the biomimetic synthesis strategies for Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius Roxb. The information is compiled from key peer-reviewed literature and is intended to guide researchers in the synthesis and further investigation of this natural product and its analogs.

Introduction

This compound is a member of the Pandanus alkaloids, characterized by a pyrrolidinyl α,β-unsaturated γ-lactone moiety and a γ-alkylidene α,β-unsaturated γ-lactone residue[1][2]. Its complex structure and potential biological activity make it an interesting target for organic synthesis. The biomimetic synthesis approach, which mimics the proposed biosynthetic pathway in the plant, offers an elegant and insightful strategy for its chemical synthesis. The structure of this compound was elucidated through spectroscopic analysis and confirmed by a biomimetic total synthesis[1][2].

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed through the condensation of two key precursor units. Garson and co-workers proposed a biosynthetic route for related Pandanus alkaloids, which is believed to be applicable to this compound[1]. The proposed pathway involves the condensation of two molecules of 4-hydroxy-4-methylglutamic acid and a C-4-N-C-4 dicarboxylic acid, likely derived from glutamic acid, to form a symmetrical dilactone intermediate, pandanamine. This intermediate then undergoes further transformations to yield this compound and its diastereomer, Pandamarilactonine B.

Caption: Proposed biosynthetic pathway for Pandanus alkaloids.

Biomimetic Total Synthesis

The first biomimetic total synthesis of this compound was successfully achieved by Takayama and colleagues. This synthesis provided chemical evidence for the proposed biogenetic route and confirmed the spectroscopically determined structure of the natural product. The key step in this synthesis is the condensation of two different lactone precursors.

Synthetic Workflow

The overall workflow for the biomimetic synthesis is depicted below.

References

Application Notes and Protocols for Furan Oxidation in the Synthesis of Pandamarilactonine A

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the furan (B31954) oxidation methods employed in the total synthesis of Pandamarilactonine A. The key transformation involves the oxidation of a di-furan precursor to facilitate a cascade reaction leading to the characteristic spiro-N,O-acetal core of the Pandanus alkaloids.

Introduction

This compound is a member of the Pandanus alkaloids, a family of natural products isolated from Pandanus amaryllifolius. These compounds exhibit interesting biological activities and possess a complex polycyclic architecture. A crucial step in the total synthesis of this compound and its congeners is the oxidative transformation of a furan ring system into a butenolide moiety, which then undergoes a key spirocyclization. This document outlines the primary method utilized for this furan oxidation and provides a detailed experimental protocol.

Furan Oxidation Strategy: Singlet Oxygen-Mediated Oxidation

In the reported total synthesis of this compound, the furan oxidation is achieved using singlet oxygen (¹O₂). This method was found to be superior to other oxidation techniques, particularly for substrates containing amine functionalities. The direct oxidation of an unprotected amine precursor with ¹O₂ led to complex product mixtures and low yields. Therefore, a protecting group strategy is essential for a successful transformation.[1]

The chosen substrate for the oxidation is a Boc-protected di(furylalkyl)amine. The singlet oxygen-mediated oxidation of this precursor cleanly yields a bis(methoxybutenolide) derivative. Subsequent acid-catalyzed deprotection and spiro-N,O-acetalization furnishes Pandamarilactone-1, along with other Pandanus alkaloids, including this compound, as a mixture of products.[1][2][3][4]

Comparison of Furan Oxidation Methods

While other furan oxidation methods exist, such as those employing m-chloroperoxybenzoic acid (m-CPBA), the singlet oxygen approach was preferred in this synthetic route. Oxidation with m-CPBA generates a hydroxybutenolide, which requires strong acidic conditions (H₂SO₄) for the subsequent spiro-N,O-acetalization. Such conditions were only found to be compatible with sulfonyl protecting groups, adding complexity to the synthetic sequence.[1] The use of a Boc-protecting group in conjunction with singlet oxygen oxidation allows for a more streamlined process where deprotection and cyclization can be initiated under milder acidic conditions.[1]

| Oxidation Method | Oxidant | Substrate | Intermediate | Protecting Group Compatibility | Reported Yield (Final Mixture) | Reference |

| Singlet Oxygen Oxidation | ¹O₂ | Boc-protected di(furylalkyl)amine | Bis(methoxybutenolide) | Carbamates (Boc) | ~12% for Pandamarilactone-1 | [1] |

| Peroxyacid Oxidation | m-CPBA | Sulfonyl-protected aminoalkylfuran | Hydroxybutenolide | Sulfonyl groups | Not reported for this compound synthesis | [1] |

Experimental Protocols

The following are detailed experimental protocols for the key furan oxidation and subsequent cyclization steps in the synthesis of this compound.

Protocol 1: Singlet Oxygen-Mediated Oxidation of Boc-protected di(furylalkyl)amine

This protocol describes the oxidation of the furan rings to form the bis(methoxybutenolide) intermediate.

Materials:

-

Boc-protected di(furylalkyl)amine (Substrate 9 in the referenced literature)

-

Methylene (B1212753) blue (photosensitizer)

-

Methanol (B129727) (reagent grade)

-

Oxygen gas

-

500 W tungsten-halogen lamp

-

Reaction vessel with gas inlet and outlet

Procedure:

-

Dissolve the Boc-protected di(furylalkyl)amine in methanol in a suitable reaction vessel.

-

Add a catalytic amount of methylene blue to the solution.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Bubble oxygen gas through the solution while irradiating with a 500 W tungsten-halogen lamp.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purge the solution with nitrogen gas to remove excess oxygen.

-

Concentrate the reaction mixture under reduced pressure to yield the crude bis(methoxybutenolide) derivative (Boc-10). This intermediate is often used in the next step without further purification.

Protocol 2: Acid-Catalyzed Deprotection, Spiro-N,O-acetalization, and Elimination

This protocol details the conversion of the bis(methoxybutenolide) intermediate into the final mixture of Pandanus alkaloids, including this compound.

Materials:

-

Crude bis(methoxybutenolide) derivative (Boc-10)

-

Dichloromethane (CH₂Cl₂)

-

Sulfuric acid (H₂SO₄), 2.0 equivalents

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the crude bis(methoxybutenolide) derivative in dichloromethane.

-

Add 2.0 equivalents of sulfuric acid to the solution.

-

Stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to separate the mixture of Pandamarilactonines A-D and Pandamarilactone-1. The reported yield for Pandamarilactone-1 is approximately 12%.[1]

Reaction Pathway and Logic

The overall transformation from the Boc-protected difuryl precursor to the final Pandanus alkaloids can be visualized as a cascade of reactions initiated by the furan oxidation.

Caption: Furan oxidation and cyclization cascade in this compound synthesis.

The initial singlet oxygen oxidation converts the furan rings into methoxybutenolides. The subsequent acid treatment serves a dual purpose: it removes the Boc protecting group, liberating the secondary amine, and catalyzes the spiro-N,O-acetalization. An elimination of methanol then leads to the final alkaloid products.

Conclusion

The singlet oxygen-mediated oxidation of a Boc-protected di(furylalkyl)amine is a key and effective method in the total synthesis of this compound. This approach provides a streamlined pathway to the complex spiro-N,O-acetal core of the Pandanus alkaloids. The provided protocols offer a detailed guide for researchers aiming to replicate or adapt this methodology for the synthesis of related compounds. Careful control of the reaction conditions, particularly during the acid-catalyzed cyclization, is crucial for achieving the desired transformation.

References

Application Notes and Protocols for Spiro-N,O-acetalization in Pandanus Alkaloid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Pandanus alkaloids, with a specific focus on the critical spiro-N,O-acetalization step. The synthesis of these alkaloids, which exhibit a range of interesting biological activities, hinges on the successful construction of the characteristic spirocyclic core. The protocols detailed herein are derived from seminal works in the total synthesis of these natural products, primarily the synthesis of pandamarilactone-1.

Introduction to Spiro-N,O-acetalization in Pandanus Alkaloid Synthesis

The spiro-N,O-acetal moiety is a key structural feature of several Pandanus alkaloids, including pandamarilactone-1. The formation of this spirocycle is a pivotal step in the total synthesis of these complex molecules. The general strategy involves the cyclization of a linear precursor containing both a nitrogen nucleophile (typically a secondary amine) and a latent carbonyl group or its equivalent. A common and effective approach utilizes the oxidation of a furan (B31954) ring to unmask the required electrophilic character for the cyclization to proceed.

Two primary oxidative methods have been successfully employed to generate the necessary intermediate for spiro-N,O-acetalization:

-

Method A: Oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a hydroxybutenolide intermediate.

-

Method B: Photooxygenation using singlet oxygen (¹O₂) in the presence of a sensitizer (B1316253) to generate a methoxybutenolide intermediate.

Following the oxidation step, acid-catalyzed cyclization and subsequent elimination steps lead to the formation of the desired spiro-N,O-acetal core of the Pandanus alkaloids.

Comparative Data of Spiro-N,O-acetalization Protocols

The following table summarizes the quantitative data from key literature reports on the synthesis of pandamarilactone-1, providing a comparison of the different methodologies for the crucial spiro-N,O-acetalization step.

| Precursor | Method | Oxidizing Agent | Cyclization Conditions | Product(s) | Overall Yield | Reference |

| Di(furan-2-ylmethyl)amine derivative | Furan Oxidation -> Spirocyclization | Singlet Oxygen (¹O₂) | 2.0 equiv. H₂SO₄ in CH₂Cl₂ | Pandamarilactone-1, Pandamarilactonines A-D | 12% for Pandamarilactone-1 | [1] |

| ω-Aminoalkylfuran | Furan Oxidation -> Spirocyclization | m-CPBA | H₂SO₄ | Hydroxybutenolide intermediate | Not specified in abstract | [1] |

| ω-Aminoalkylfuran | Furan Oxidation -> Spirocyclization | Singlet Oxygen (¹O₂) | H₂SO₄ | Methoxybutenolide intermediate | Not specified in abstract | [1] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of pandamarilactone-1, focusing on the spiro-N,O-acetalization sequence.

Protocol 1: Synthesis of Pandamarilactone-1 via Singlet Oxygen Oxidation and Acid-Catalyzed Spiro-N,O-acetalization

This protocol is adapted from the total synthesis of pandamarilactone-1 by Forsyth et al. (2014).[1]

Step 1: Photooxygenation of N-protected Di(furan-2-ylmethyl)amine

-

Reaction Setup: In a photoreactor equipped with a 400 W high-pressure sodium lamp and a cooling system to maintain the reaction at -10 °C, dissolve the N-protected di(furan-2-ylmethyl)amine precursor and a sensitizer (e.g., Rose Bengal) in an appropriate solvent mixture (e.g., methanol/dichloromethane).

-

Oxygenation: Bubble oxygen gas through the solution while irradiating with the lamp.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, a bis(methoxybutenolide), is often used in the next step without further purification.

Step 2: Acid-Catalyzed Spiro-N,O-acetalization and Elimination

-

Reaction Setup: Dissolve the crude bis(methoxybutenolide) from the previous step in dichloromethane (B109758) (CH₂Cl₂).

-